molecular formula C6H12N2 B1265705 6-Aminohexanenitrile CAS No. 2432-74-8

6-Aminohexanenitrile

Cat. No.: B1265705
CAS No.: 2432-74-8
M. Wt: 112.17 g/mol
InChI Key: KBMSFJFLSXLIDJ-UHFFFAOYSA-N
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Description

6-Aminohexanenitrile is an organic compound with the molecular formula C6H12N2 It is a colorless to pale yellow liquid with a slightly pungent odor

Mechanism of Action

Target of Action

The primary targets of 6-Aminohexanenitrile are currently unknown. This compound is a type of organic compound and it’s possible that it interacts with various biological molecules in the body

Mode of Action

This compound is a nucleophilic reagent , which means it can donate a pair of electrons to form a chemical bond. This property allows it to participate in many chemical reactions, such as nucleophilic addition and substitution reactions . The exact mode of action depends on the specific targets it interacts with, which are currently unknown.

Biochemical Pathways

Given its nucleophilic properties , it could potentially interfere with various biochemical reactions, leading to downstream effects. More research is needed to elucidate these pathways.

Pharmacokinetics

It is known to be soluble in water , which suggests it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion pathways are currently unknown.

Result of Action

It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract upon exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by temperature, pH, and the presence of other chemicals. It should be stored in a sealed container, away from heat sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminohexanenitrile can be synthesized through the partial hydrogenation of adiponitrile. The process involves the use of catalysts such as nickel on calcium oxide or nickel-iron on calcium oxide. The reaction is typically carried out under mild conditions, such as a temperature of 80°C and a pressure of 4 MPa. The reaction time is around 2 hours, and the conversion rate of adiponitrile to this compound can reach up to 87.5%, with a selectivity of 74.4% .

Industrial Production Methods

The industrial production of this compound follows a similar process to the laboratory synthesis. The key steps involve the hydrogenation of adiponitrile using a suitable catalyst. The process is optimized for large-scale production to ensure high yield and purity of the final product. The catalysts used in industrial settings are often regenerated to maintain their activity and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Further reduction can lead to the formation of primary amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hexanoic acid or hexanamide.

    Reduction: Formation of hexylamine.

    Substitution: Formation of various substituted hexanenitriles depending on the reagents used.

Scientific Research Applications

6-Aminohexanenitrile has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

6-Aminohexanenitrile can be compared with other similar compounds, such as:

    6-Aminocapronitrile: Similar in structure and reactivity, used in similar applications.

    Hexanenitrile: Lacks the amino group, making it less reactive in nucleophilic reactions.

    Hexanoic acid: An oxidized form of this compound, used in different applications.

The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

6-aminohexanenitrile
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InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSFJFLSXLIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2
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DSSTOX Substance ID

DTXSID6062416
Record name Hexanenitrile, 6-amino-
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Hexanenitrile, 6-amino-
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CAS No.

2432-74-8, 31196-10-8
Record name 6-Aminohexanenitrile
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Synthesis routes and methods I

Procedure details

In the autoclave described in Example 1 there were placed 20 g of 5-formylvaleronitrile and 3 g of Pd (2%) on Al2O3 powder and 0.41 g of lithium hydroxide under protective gas (argon). The autoclave was then sealed and 140 ml of NH3 were forced in. The mixture was stirred using a magnetic stirrer and was heated to 100° C. and the overall pressure raised to 80 bar by forcing in hydrogen and then kept at this value by continuous replenishment with hydrogen. After a period of 23 hours the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 59.01% of 6-aminocapronitrile and 5.1% of hexamethylene diamine (conversion 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
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0 (± 1) mol
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solvent
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Name
Quantity
3 g
Type
catalyst
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 300 ml and equipped with a sampling sluice (material HC 4) there were placed 11 g of 5-formylvaleronitrile and 3 g of Ru (3%) on Al2O3 (4 mm extrudates) under protective gas (argon). The autoclave was then sealed and 150 ml of NH3 were forced in. Thorough mixing was effected using a magnetic stirrer. After heating to 80° C. (autogenous pressure: ca. 39 bar) the mixture was kept at 80° C. for a further 2 hours and then the overall pressure was raised, with hydrogen, to 70 bar. The pressure of 70 bar was maintained by constantly forcing in more hydrogen. After 25 hours, the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 73% of 6-aminocapronitrile and 12% of hexamethylene diamine. The conversion was 100%.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In the autoclave described in Example 1 there were placed 32 g of 5-formylvaleronitrile and 10 g of cobalt catalyst under argon. The autoclave was then sealed and 130 ml of ammonia were forced in. The mixture was stirred using a magnetic stirrer and was heated to 100° C. and the overall pressure raised to 100 bar by forcing in hydrogen and then kept at this value by continuous replenishment with hydrogen. After a period of 20 hours the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 56% of 6-aminocapronitrile and 6% of hexamethylene diamine (conversion 100%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges in selectively producing 6-Aminohexanenitrile during the hydrogenation of adiponitrile?

A1: The hydrogenation of adiponitrile can lead to a mixture of products, including this compound (6-AHN) and 1,6-hexanediamine. Achieving high selectivity towards 6-AHN is crucial for its industrial applications. Research has shown that catalyst selection plays a significant role in controlling this selectivity. For instance, Ni-MgO catalysts demonstrated superior selectivity towards 6-AHN compared to commercial Raney-Ni catalysts. [] This difference in selectivity is attributed to the presence of octahedral crystallites in the Ni-MgO catalysts. []

Q2: How does potassium doping affect the catalytic activity of nickel catalysts in 6-AHN production?

A2: Studies have shown that potassium doping can significantly impact the activity and selectivity of nickel catalysts in adiponitrile hydrogenation. [] While potassium doping was found to decrease the overall conversion rate, likely due to the poisoning of active sites by potassium, it simultaneously increased the selectivity towards 6-AHN. [] This selectivity enhancement is attributed to the formation of enamine species at high potassium contents, promoting the desired reaction pathway. []

Q3: What are the structural characteristics of nickel catalysts influencing their performance in 6-AHN synthesis?

A3: Research indicates that the reducibility of nickel oxide (NiO) in catalysts is a key factor influencing catalytic activity. [] Non-stoichiometric NiO exhibits higher reducibility compared to its stoichiometric counterpart, leading to higher activity. [] Furthermore, the presence of potassium as a dopant hinders NiO reduction, influencing the overall catalytic performance. [] These findings highlight the importance of controlling the structural properties of nickel catalysts to optimize 6-AHN production.

Q4: Can carbon nanotubes be used as catalyst supports for 6-AHN production?

A4: Yes, recent research explores the use of functionalized multi-walled carbon nanotubes (MWCNTs) as support materials for nickel-based catalysts in adiponitrile hydrogenation. [] This approach aims to combine the unique properties of carbon nanotubes, such as high surface area and excellent mechanical strength, with the catalytic activity of nickel to enhance the efficiency of 6-AHN production.

Q5: Are there alternative catalysts to Raney nickel for adiponitrile hydrogenation?

A5: While Raney nickel is a widely used catalyst for adiponitrile hydrogenation, researchers are actively exploring alternative catalysts. One study investigated the use of Raney cobalt as a potential substitute. [] The study found that while Raney cobalt showed similar trends to Raney nickel in terms of the influence of reaction conditions on adiponitrile hydrogenation, it generally resulted in slightly lower yields of 1,6-hexanediamine. []

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